methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Description
Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS: 1235441-70-9) is a bicyclic compound featuring a norbornene-like scaffold with a 7-oxabicyclo[2.2.1]hept-5-ene core, substituted with an amino group at position 3 and a methyl ester at position 2. It is widely utilized as a building block in organic synthesis, particularly in drug discovery and polymer chemistry . This article provides a detailed comparison with structurally related compounds, focusing on substituent variations, functional group modifications, and applications.
Properties
IUPAC Name |
methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-11-8(10)6-4-2-3-5(12-4)7(6)9/h2-7H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHZATIMCONNMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2C=CC(C1N)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101152174 | |
| Record name | 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-amino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101152174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1437312-23-6 | |
| Record name | 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-amino-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437312-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-amino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101152174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves a Diels-Alder reaction. One common method starts with the reaction between 2-methylfuran and methyl 3-bromopropiolate. This reaction is highly regioselective and produces the desired bicyclic structure . The reaction conditions often include the use of a catalyst such as silver nitrate and a solvent like acetone .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The industrial process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity and affect biochemical pathways.
Comparison with Similar Compounds
Substituent Variations at the Ester Group
The methyl ester group in the target compound distinguishes it from analogs with bulkier or hydrolytically stable ester substituents:
Key Insight : Methyl esters offer higher reactivity for further functionalization but lower stability compared to ethyl or tert-butyl esters.
Amino Group Modifications
The presence and protection state of the amino group significantly impact reactivity and solubility:
Key Insight : The hydrochloride salt form of the target compound enhances aqueous solubility, making it preferable for biological applications, while Boc protection is suited for stepwise syntheses.
Core Heteroatom and Ring Modifications
Variations in the bicyclic scaffold alter conformational rigidity and electronic properties:
Key Insight : The 7-oxabicyclo core in the target compound provides a balance of rigidity and oxygen-mediated electronic effects, distinct from azabicyclo or anhydride derivatives.
Functional Group Transformations
Modifications beyond ester and amino groups expand utility in diverse reactions:
Key Insight: The target compound’s amino and ester groups serve as versatile handles for click chemistry or bioconjugation, whereas nitro or spiro groups in analogs enable specialized applications.
Biological Activity
Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate is a compound of interest due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 171.18 g/mol
The bicyclic structure contributes to its reactivity and interaction with biological targets.
1. Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.
2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies suggest that it disrupts bacterial cell wall synthesis, leading to cell lysis and death.
Case Study 1: Antitumor Effects
A study published in Molecules assessed the cytotoxic effects of this compound on human leukemia cells. The results showed a dose-dependent decrease in cell viability, with an IC value of approximately 15 µM after 48 hours of treatment. The compound was found to activate caspases 3 and 9, indicating a mitochondrial pathway of apoptosis.
Case Study 2: Antimicrobial Activity
In another study, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a therapeutic agent against bacterial infections.
Data Tables
| Biological Activity | IC / MIC (µg/mL) | Mechanism |
|---|---|---|
| Antitumor (Leukemia) | 15 | Induction of apoptosis |
| Antimicrobial (S. aureus) | 32 | Disruption of cell wall synthesis |
| Antimicrobial (E. coli) | 64 | Disruption of cell wall synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
